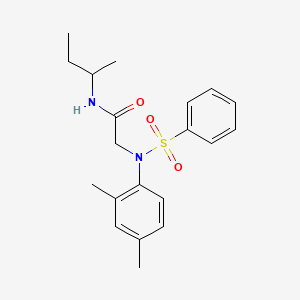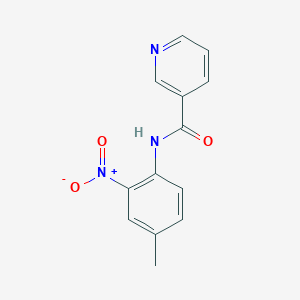
N~1~-(sec-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(sec-butyl)-N~2~-(2,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as SBDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a protease inhibitor that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
SBDP inhibits the activity of calpain by binding to the active site of the enzyme. This binding prevents the protease from cleaving its substrates, leading to the inhibition of calpain activity. SBDP has been shown to be a potent inhibitor of calpain, with an IC50 value of 190 nM.
Biochemical and Physiological Effects:
SBDP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell death in various cell types, including neurons, cardiomyocytes, and cancer cells. SBDP has also been shown to modulate ion channels, leading to changes in cellular excitability. SBDP has been shown to regulate the cytoskeleton, leading to changes in cell morphology and motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SBDP has several advantages for lab experiments. It is a potent and specific inhibitor of calpain, allowing for the selective inhibition of this protease. SBDP has been shown to have low toxicity, making it suitable for use in cell culture and animal studies. However, SBDP has some limitations for lab experiments. It has a short half-life in vivo, requiring frequent dosing to maintain effective concentrations. SBDP also has poor solubility in aqueous solutions, requiring the use of organic solvents for administration.
Direcciones Futuras
There are several future directions for the use of SBDP in scientific research. One area of interest is the role of calpain in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. SBDP has been shown to inhibit cell death in neurons, making it a potential therapeutic agent for these diseases. Another area of interest is the role of calpain in cancer. SBDP has been shown to inhibit cell death in cancer cells, making it a potential adjuvant therapy for cancer treatment. Further research is needed to fully understand the potential applications of SBDP in these areas.
Métodos De Síntesis
The synthesis of SBDP involves the reaction of N-sec-butyl-N-phenylsulfonylglycine with 2,4-dimethylphenyl isocyanate. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of SBDP.
Aplicaciones Científicas De Investigación
SBDP has been widely used in scientific research as a protease inhibitor. It has been shown to inhibit the activity of calpain, a calcium-dependent protease that plays a crucial role in various physiological processes. SBDP has been used to study the role of calpain in cell death, neurodegenerative diseases, and cancer. SBDP has also been used to study the role of calpain in the regulation of cytoskeletal proteins and the modulation of ion channels.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-5-17(4)21-20(23)14-22(19-12-11-15(2)13-16(19)3)26(24,25)18-9-7-6-8-10-18/h6-13,17H,5,14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFLUVCVAINDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=C(C=C(C=C1)C)C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-methoxy-5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}benzyl)oxy]benzamide](/img/structure/B4919756.png)
![4-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}morpholine](/img/structure/B4919772.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4919778.png)

![1-{2-[isopropyl(phenyl)amino]-2-oxoethyl}-4-methylpyridinium chloride](/img/structure/B4919798.png)
![6-(3-bromo-4-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4919806.png)
![methyl 2-{[N-[(3-bromo-4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B4919814.png)
![4-[4-(4-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B4919817.png)
![ethyl (5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4919823.png)
![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4919825.png)

![(4-chloro-2-methylphenyl){1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4919857.png)
![1-(4-chlorophenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4919858.png)
